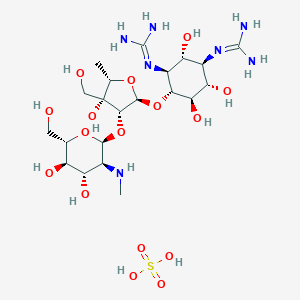
Dihydrostreptomycin sulphate
描述
二氢链霉素硫酸盐是一种从链霉素衍生的半合成氨基糖苷类抗生素。由于其杀菌特性,它主要用于兽医学。 这种化合物以其治疗细菌感染,尤其是革兰氏阴性细菌引起的感染的有效性而闻名 .
准备方法
合成路线和反应条件
二氢链霉素硫酸盐是通过对链霉素进行化学修饰合成的。该过程涉及将链霉素中的醛基还原为二氢链霉素。 这种还原通常在钯催化剂存在下使用氢气进行 .
工业生产方法
二氢链霉素硫酸盐的工业生产涉及发酵放线菌属灰链霉菌以生产链霉素,然后将其化学还原为二氢链霉素。 最终产品随后被纯化并转化为其硫酸盐形式以用于医药 .
化学反应分析
反应类型
二氢链霉素硫酸盐会发生多种化学反应,包括:
氧化: 它可以被氧化形成各种降解产物。
还原: 主要的合成路线涉及将链霉素还原为二氢链霉素。
取代: 它可以发生取代反应,尤其是在氨基上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 在钯催化剂存在下使用氢气来还原链霉素。
取代: 根据所需取代产物,可以使用各种试剂。
形成的主要产物
链霉素还原形成的主要产物是二氢链霉素。 氧化和取代反应分别可能导致各种降解产物和衍生物 .
科学研究应用
二氢链霉素硫酸盐具有广泛的科学研究应用,包括:
化学: 它被用作研究氨基糖苷类抗生素及其与细菌核糖体相互作用的模型化合物。
生物学: 研究人员用它来研究细菌耐药机制和抗生素对细菌细胞的影响。
医学: 它已被用于治疗肺结核和其他细菌感染,尽管由于其耳毒性,它在人类中的使用受到限制.
工业: 它被用于兽医学治疗狗、马和猪等动物的感染.
作用机制
二氢链霉素硫酸盐通过与细菌 30S 核糖体亚基中的 S12 蛋白结合而发挥其作用。这种结合会干扰 mRNA 与细菌核糖体之间的起始复合物,导致合成有缺陷的、无功能的蛋白质。 这最终会导致细菌细胞死亡 .
相似化合物的比较
类似化合物
链霉素: 二氢链霉素衍生的母体化合物。
庆大霉素: 另一种具有类似杀菌特性的氨基糖苷类抗生素。
新霉素: 一种用于治疗多种细菌感染的氨基糖苷类抗生素。
独特性
二氢链霉素硫酸盐在与细菌核糖体中的 S12 蛋白特异性结合方面独一无二,这使其与其他氨基糖苷类抗生素区别开来。 此外,其半合成性质允许进行修饰,可以提高其有效性并降低其毒性 .
属性
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKOIJAMLDYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N7O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425-61-2 | |
| Record name | Dihydrostreptomycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


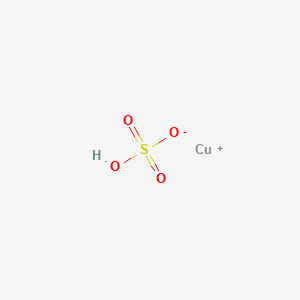
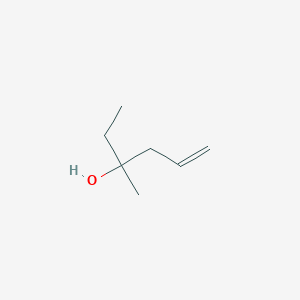
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)

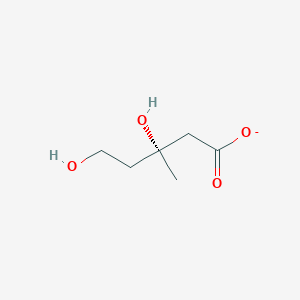




![[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate](/img/structure/B75424.png)
![Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate](/img/structure/B75425.png)

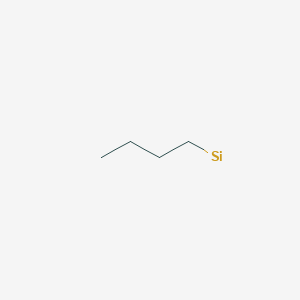
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
